6-Bromopyridine-2,4-diamine
Description
6-Bromopyridine-2,4-diamine is a brominated pyridine derivative featuring amino groups at the 2- and 4-positions and a bromine atom at the 6-position. Brominated pyridines are valued in medicinal chemistry and materials science due to their electronic properties, steric effects, and reactivity in cross-coupling reactions. The amino groups at the 2- and 4-positions likely enhance hydrogen-bonding capabilities, making the compound a candidate for biological interactions or coordination chemistry .
Properties
Molecular Formula |
C5H6BrN3 |
|---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
6-bromopyridine-2,4-diamine |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H4,7,8,9) |
InChI Key |
XDYKKWORHQPUON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Oxalic Acid Diethyl Ester (Patent CN103420905A)
A patented method describes the synthesis of 4-bromo-2,6-diaminopyridine (equivalent to 6-bromopyridine-2,4-diamine) starting from oxalic acid diethyl ester as the raw material. The process involves the following key steps:
| Step | Reaction Description | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Reaction of oxalic acid diethyl ester with sodium ethylate and acetone, followed by acidic ester hydrolysis | Sodium ethylate, acetone, acidic conditions | Jervasic acid (compound 3) |
| 2 | Ammonolysis of jervasic acid to form chelidamic acid | Ammoniacal liquor | Chelidamic acid (compound 4) |
| 3 | Bromination of chelidamic acid with phosphorus pentabromide, followed by esterification with methanol | Phosphorus pentabromide, methanol | 4-bromopyridine-2,6-dicarboxylic acid methyl esters (compound 5) |
| 4 | Conversion of methyl esters to diformamide derivatives via reaction with ammonia in methanol | Ammonia solution in methanol | 4-bromopyridine-2,6-diformamide (compound 6) |
| 5 | Final conversion to 4-bromo-2,6-diaminopyridine using bromine and potassium hydroxide | Bromine, potassium hydroxide | Target compound 4-bromo-2,6-diaminopyridine |
- Uses relatively inexpensive and accessible starting materials.
- Lower environmental impact and cost compared to older methods.
- Avoids unstable acid azide intermediates common in other routes.
- Multi-step process requiring careful control of reaction conditions.
- Some steps involve hazardous reagents like phosphorus pentabromide and bromine.
This method is considered suitable for industrial-scale production due to cost-effectiveness and reduced environmental pollution.
Alternative Routes Using Pyridine N-Oxides and Curtius Rearrangement (Org. Process Res. Dev., 2003)
A research article from Organic Process Research & Development (2003) outlines a practical and safer large-scale synthesis of 2,6-diamino-4-bromopyridine (equivalent to 6-bromopyridine-2,4-diamine) using pyridine N-oxide derivatives. Two main synthetic strategies were developed:
| Route | Starting Material | Key Transformation | Overall Yield | Notes |
|---|---|---|---|---|
| Four-step | 2,4-dibromopyridine N-oxide | Regioselective 2,6-diamination | 28% | Safer, straightforward |
| Five-step | Same as above | Double Curtius rearrangement | 33% | Slightly higher yield, but involves safety concerns |
- The regioselective 2,6-diamination reaction is critical for introducing amino groups at the correct positions.
- The Curtius rearrangement route, while higher yielding, involves handling of potentially hazardous azide intermediates, limiting scalability.
- The N-oxide approach allows for better regioselectivity and safer reaction conditions.
This work highlights the importance of balancing yield, safety, and scalability in the synthesis of 6-bromopyridine-2,4-diamine.
Comparative Summary of Preparation Methods
| Feature | Oxalic Acid Diethyl Ester Route (Patent CN103420905A) | Pyridine N-Oxide Route (Org. Process Res. Dev., 2003) | Bromination via NBS (Related Method) |
|---|---|---|---|
| Starting Material | Oxalic acid diethyl ester | 2,4-dibromopyridine N-oxide | 2,4,5,6-tetraaminopyrimidine hydrochloride (related compound) |
| Number of Steps | 5 | 4 or 5 | 2 (bromination step) |
| Overall Yield | Not explicitly stated, but efficient | 28-33% | High yield for bromination step |
| Key Reactions | Ammonolysis, bromination, ester hydrolysis | Regioselective diamination, Curtius rearrangement | Bromination with NBS and triphenylphosphine |
| Safety | Moderate; uses bromine and phosphorus pentabromide | Safer alternative route, but Curtius rearrangement has hazards | Mild bromination conditions |
| Industrial Suitability | Good, cost-effective | Good, safer but lower yield | Potentially adaptable |
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,4-pyridinediamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridinediamines.
Oxidation Reactions: Products may include pyridine N-oxides or other oxidized derivatives.
Coupling Reactions: Products are often more complex aromatic compounds with extended conjugation.
Scientific Research Applications
6-Bromo-2,4-pyridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-pyridinediamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
DNA Intercalation Potential
- IC2 (6-Methylquinazoline-2,4-diamine) and IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) exhibit DNA intercalation comparable to doxorubicin, a known intercalator. The methyl group at the 6-position enhances planarity and hydrophobic interactions with DNA .
- However, its electron-withdrawing nature could improve binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
